2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone

Catalog No.
S847810
CAS No.
1504609-61-3
M.F
C15H12F2O
M. Wt
246.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone

CAS Number

1504609-61-3

Product Name

2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone

IUPAC Name

2-(3,4-difluorophenyl)-1-(4-methylphenyl)ethanone

Molecular Formula

C15H12F2O

Molecular Weight

246.25 g/mol

InChI

InChI=1S/C15H12F2O/c1-10-2-5-12(6-3-10)15(18)9-11-4-7-13(16)14(17)8-11/h2-8H,9H2,1H3

InChI Key

CWUPYTWOQQYKRQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)F)F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)F)F

2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone is an organic compound characterized by its unique molecular structure, which includes a difluorophenyl group and a p-tolyl group attached to an ethanone moiety. Its molecular formula is C₁₅H₁₂F₂O, and it features a carbonyl group (C=O) that plays a significant role in its chemical reactivity and biological activity. The presence of fluorine atoms enhances its lipophilicity and influences its interaction with biological targets.

There is no known biological function or mechanism of action reported for 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone.

  • Mild skin and eye irritant: Contact with the compound might irritate skin and eyes.
  • Low to moderate toxicity: Depending on the specific structure, it could have low to moderate oral or dermal toxicity.
  • Availability

    While commercial suppliers exist for 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone [], there is no scientific literature readily available detailing its use in published research.

  • Structural Analysis

    Based on the chemical structure, 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone belongs to the class of aryl alkyl ketones. This class of compounds can exhibit a variety of biological activities, but further research is needed to determine the specific properties of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone.

  • Future Research Potential

    Due to the presence of functional groups like fluorines and aromatic rings, 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone could be a potential candidate for investigation in medicinal chemistry or materials science. However, this is speculative and requires experimental investigation.

Typical of ketones, including:

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions, which can modify the compound's structure and properties.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone exhibits notable biological activities. Its derivatives have been studied for their potential as:

  • Antimicrobial Agents: Some derivatives show effectiveness against various bacteria and fungi.
  • Antioxidants: Compounds with similar structures have demonstrated antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases .
  • Pharmacological Potential: The unique combination of fluorine substituents may enhance the compound's ability to interact with specific biological targets, making it a candidate for further pharmacological studies.

The synthesis of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone can be achieved through several methods:

  • Acylation Reactions: Typically involves the reaction of 3,4-difluorobenzoyl chloride with p-toluidine under basic conditions to form the desired ketone.
  • Organocatalytic Methods: Recent studies have explored organocatalytic approaches that allow for enantioselective synthesis, enhancing yield and selectivity of the product .
  • Conventional Organic Synthesis: This includes standard procedures involving the use of solvents and reagents under controlled temperatures.

2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone finds applications in various fields:

  • Pharmaceutical Industry: As a building block for synthesizing more complex medicinal compounds.
  • Material Science: Its unique properties may be harnessed in developing new materials with specific functionalities.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity against pathogens.

Studies focusing on the interactions of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone with biological molecules are crucial for understanding its pharmacological potential. Interaction studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro Testing: Assessing the biological effects on cell lines to determine cytotoxicity and efficacy against pathogens.
  • Molecular Docking Studies: Computational approaches that predict how the compound interacts at the molecular level with target proteins.

Several compounds share structural similarities with 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone. Here are some comparable compounds along with their unique features:

Compound NameMolecular FormulaSimilarity ScoreUnique Features
1-(3,4-Difluorophenyl)ethanoneC₈H₆F₂O0.98Lacks p-tolyl group; simpler structure
2,2,2-Trifluoro-1-(p-tolyl)ethanoneC₉H₇F₃O0.82Contains trifluoromethyl group
3',4',5'-TrifluoroacetophenoneC₉H₆F₃O0.93More fluorine substituents; potential enhanced reactivity
1-(3,5-Bis(trifluoromethyl)phenyl)ethanoneC₉H₇F₅O0.82Contains multiple trifluoromethyl groups
5,6-Difluoro-2,3-dihydro-1H-inden-1-oneC₉H₆F₂O0.93Different ring structure; potential unique reactivity

The presence of fluorine atoms in these compounds often enhances their lipophilicity and biological activity, making them interesting candidates for further study.

XLogP3

3.8

Dates

Last modified: 08-16-2023

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